molecular formula C5H6IN3O B110972 2-Amino-4-iodo-6-methoxypyrimidine CAS No. 100594-13-6

2-Amino-4-iodo-6-methoxypyrimidine

Cat. No. B110972
M. Wt: 251.03 g/mol
InChI Key: OUUIKPWOPKWOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04659361

Procedure details

18.0 g of 2-amino-4-chloro-6-methoxypyrimidine was added to 65 mL of 57% aqueous hydroiodic acid with ice bath cooling. The resulting thick mixture was kept at ambient temperature for 65 hours, diluted with water and neutralized with potassium carbonate. The solid was collected and recrystallized from aqueous ethanol to give 5.0 g of white crystals, m.p. 141.5°-144° C.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1.[IH:11]>O.C(=O)([O-])[O-].[K+].[K+]>[NH2:1][C:2]1[N:7]=[C:6]([I:11])[CH:5]=[C:4]([O:9][CH3:10])[N:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)OC
Name
Quantity
65 mL
Type
reactant
Smiles
I
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.